molecular formula C17H25N3O8S B2924910 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 872976-27-7

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide

Cat. No. B2924910
CAS RN: 872976-27-7
M. Wt: 431.46
InChI Key: DSUDTHKATWAGCN-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative with a 3,4-dimethoxyphenylsulfonyl group and a 2-hydroxyethyl group. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton. They are used in a variety of applications, including as intermediates in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely show the oxalamide core, with the 3,4-dimethoxyphenylsulfonyl group and the 2-hydroxyethyl group attached at the nitrogen atoms. The 3,4-dimethoxyphenylsulfonyl group is a bulky group with electron-donating methoxy groups, which could influence the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the oxalamide core, the 3,4-dimethoxyphenylsulfonyl group, and the 2-hydroxyethyl group. Oxalamides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could make the compound more polar, while the oxalamide core could allow for hydrogen bonding .

Scientific Research Applications

Molecular Sensitivity Enhancement in Protein Analysis

A study by Qiao et al. (2009) introduced a water-soluble sulfo-3H-indocyanine dye for protein derivatization, enhancing the sensitivity of protein analysis through HPLC and fluorescence detection. This approach significantly lowered the detection limit for proteins like bovine serum albumin (BSA), showcasing the potential of sulfonyl-containing compounds in improving analytical methods for low-abundance protein detection (Qiao et al., 2009).

Novel Synthetic Pathways in Organic Chemistry

Mamedov et al. (2016) developed a novel one-pot synthesis method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors, illustrating the utility of sulfonyl and oxalamide groups in creating complex organic molecules. This methodology opens new avenues for synthesizing anthranilic acid derivatives and oxalamides, highlighting the chemical versatility of these groups (Mamedov et al., 2016).

Advanced Material Synthesis

Alizadeh et al. (2008) described an efficient route to synthesize functionalized sulfonamide and 1,3-oxazine-2,4-dione derivatives, utilizing arylsulfonyl isocyanates and diketene. This process underscores the importance of sulfonyl groups in the development of new materials with potential applications in various technological fields (Alizadeh et al., 2008).

Drug Metabolism Studies

Kulanthaivel et al. (2004) explored an efficient chemical method to convert N-oxides to their corresponding amines, suitable for drug metabolism applications. This study demonstrates the relevance of sulfonamide and related functional groups in understanding and enhancing the metabolic profiles of drug molecules, potentially leading to better therapeutic outcomes (Kulanthaivel et al., 2004).

Future Directions

Future research could explore the synthesis, reactivity, and potential biological activity of this compound. This could include developing efficient synthetic routes, studying its reactivity in various chemical reactions, and testing its activity in biological systems .

properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O8S/c1-26-13-5-4-12(10-14(13)27-2)29(24,25)20-7-3-9-28-15(20)11-19-17(23)16(22)18-6-8-21/h4-5,10,15,21H,3,6-9,11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUDTHKATWAGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide

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